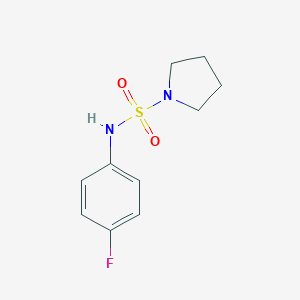

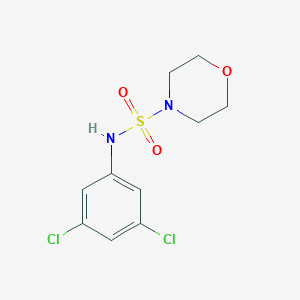

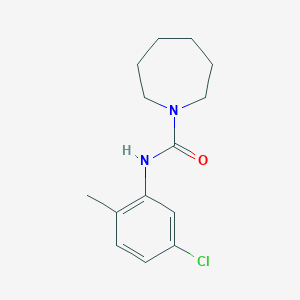

![molecular formula C11H15IN2O3S B497142 N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide CAS No. 890593-38-1](/img/structure/B497142.png)

N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also includes an iodophenyl group, which could potentially enhance its reactivity or biological activity.

Synthesis Analysis

The synthesis of morpholines has been extensively studied . Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant if boronic esters are involved in the synthesis or reactions of this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, N-Methylmorpholine is a colorless liquid and is used as a base catalyst for generation of polyurethanes and other reactions .Applications De Recherche Scientifique

Enzymatic Inhibition and Therapeutic Potential

Carbonic Anhydrase Inhibitors : Aromatic sulfonamides, including derivatives of N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide, have been identified as potent inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentrations. This property is crucial for developing therapeutic agents targeting conditions like glaucoma, epilepsy, and certain types of cancer (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Modulating Activity : Research on 4-(Phenylsulfonyl) morpholine highlights its antimicrobial potential. Studies have shown significant modulating activity against multi-resistant strains of bacteria and fungi, suggesting its role in enhancing the efficacy of other antimicrobials (Oliveira et al., 2015).

Alzheimer’s Disease Therapy : Derivatives have shown promising results as inhibitors of acetylcholinesterase, an enzyme target for Alzheimer’s disease treatment. The synthesis and evaluation of these derivatives have revealed compounds with competitive inhibitory activity, offering a foundation for developing new therapeutic agents (Abbasi et al., 2018).

Synthetic Applications and Chemical Properties

Synthetic Methodologies : The compound and its derivatives are used in synthetic chemistry for producing a variety of bioactive molecules, including morpholines and piperazines. These methodologies are crucial for the development of pharmaceuticals and chemicals with potential therapeutic applications (Matlock et al., 2015).

Structural Studies and Molecular Docking : Structural analysis and molecular docking studies of sulfonamides and carbamates derived from this compound have provided insights into their interaction with bacterial and fungal strains. These studies help in understanding the molecular basis of their antimicrobial activity and in designing compounds with improved efficacy (Janakiramudu et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-iodophenyl)methyl]morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3S/c12-11-3-1-2-10(8-11)9-13-18(15,16)14-4-6-17-7-5-14/h1-3,8,13H,4-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLZBNMLYJXBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NCC2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

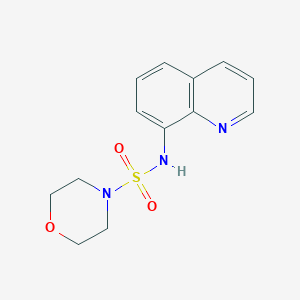

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B497062.png)

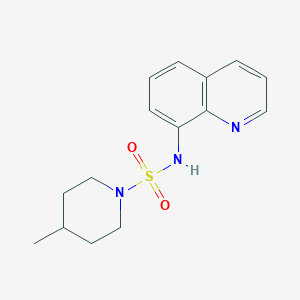

![1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497066.png)

![2-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B497081.png)